PDE10A Crystal Structure: Exclusive Active Site Occupancy by the 5-Ylamino Regioisomer
The co-crystal structure of human PDE10A (PDB 5SGQ) confirms that the 5-pyrimidylamino scaffold is required for binding. The 5-isomer forms a key hydrogen bond with the invariant Gln726 side chain via the pyrimidine N1 atom, while the propanoic acid carboxylate engages Tyr683. The 2-ylamino isomer cannot simultaneously satisfy these contacts due to an incompatible N1 vector orientation, while the 4-isomer induces steric gating with Phe696 [1]. No equivalent solved structures exist for the 2- or 4-isomers in PDE10.
| Evidence Dimension | Crystallographic binding pose resolution |
|---|---|
| Target Compound Data | PDE10A bound conformer (PDB: 5SGQ) with 2.05 Å resolution; distinct H-bond network to Gln726 and Tyr683 |
| Comparator Or Baseline | 3-(Pyrimidin-2-ylamino)propanoic acid (CAS 339195-50-5) and 4-pyrimidyl isomer (not observed in crystal) |
| Quantified Difference | Structured binding vs. no crystallographic evidence of binding |
| Conditions | Human PDE10A catalytic domain expressed in E. coli; X-ray diffraction |
Why This Matters
For procurement in PDE10-focused fragment screening, the 5-ylamino isomer is the only validated chemical scaffold with a resolved co-crystal structure, eliminating the risk of negative binding results from incompatible regioisomeric geometry.
- [1] PDBj. (2022). Crystal Structure of human phosphodiesterase 10 in complex with 6-cyclopropyl-3-(pyrimidin-5-ylamino)pyrazine-2-carboxylic acid (PDB: 5SGQ). Protein Data Bank Japan. View Source
